N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-9-8-14(21(23)24)12-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGKYDWODJNPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-chloro-5-nitroaniline with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) N-(2-Hydroxy-5-Nitrophenyl)-1-Phenylcyclopentane-1-Carboxamide
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 326.30 g/mol
- Key Differences :
- Substituent : Hydroxy (-OH) replaces chloro (-Cl) at the 2-position.
- Impact :
- Reduced electron-withdrawing effect compared to -Cl, altering electronic properties of the aromatic ring.
b) N-(2-Chloro-5-Nitrophenyl)Formamide
Core Structural Analogues
a) 1-Phenyl-N-(2H-Tetrazol-5-Yl)Cyclopentanecarboxamide
- Molecular Formula : C₁₃H₁₅N₅O
- Key Feature : Tetrazole ring replaces the nitro-substituted aromatic ring .
- Impact :
- Tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability.
- Altered electronic properties due to the tetrazole’s aromaticity and acidity.
b) 5-Amino-N-(2-Chloro-5-Nitrophenyl)-1H-Pyrazole-4-Carboxamide
Di-Substituted Ureas (e.g., BTdCPU, NCPdCPU)
- Example : 1-(2-Chloro-5-Nitrophenyl)-3-(3,4-Dichlorophenyl) Urea (NCPdCPU)
- Key Differences :
- Urea linkage (-NH-C(=O)-NH-) replaces carboxamide (-C(=O)-NH-).
- Impact: Urea’s dual hydrogen-bond donors/acceptors enhance binding affinity in biological systems. Increased polarity may reduce membrane permeability compared to carboxamides.
Comparative Data Table
Research Findings and Implications
- Biological Activity : Di-substituted ureas like NCPdCPU exhibit growth inhibition, suggesting that the target carboxamide may have analogous applications but with distinct pharmacokinetic profiles due to structural differences .
- Synthetic Accessibility : Formamide derivatives (e.g., ) are simpler to synthesize but lack the complexity needed for selective targeting .
- Solubility vs. Stability : Hydroxy-substituted analogs may offer better aqueous solubility, whereas chloro/nitro groups favor stability and lipophilicity .
Biological Activity
N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide, a compound with the molecular formula and a molecular weight of approximately 344.8 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- A phenylcyclopentane ring system.
- A carboxamide functional group.
- A 2-chloro-5-nitrophenyl substituent.
This specific arrangement contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 1022528-06-8 |
| Purity | Min. 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor , affecting pathways related to metabolic processes and cellular signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Protein Interaction Disruption : It may interfere with protein-protein interactions, impacting various signaling cascades within cells.
Pharmacological Properties
Research has highlighted several pharmacological properties of this compound:
- Absorption and Distribution : Studies indicate favorable absorption characteristics, suggesting that the compound can effectively reach systemic circulation following administration .
- CYP450 Interaction : It is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor for several CYP450 isoforms, potentially leading to drug-drug interactions .
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that this compound exhibits moderate toxicity levels. The Ames test indicates potential mutagenic properties, necessitating further investigation into its safety profile .
Case Study 1: Enzyme Inhibition
In a study examining the effects of this compound on butyrylcholinesterase (BChE), researchers found that the compound significantly inhibited enzyme activity, suggesting potential applications in treating conditions associated with cholinergic dysfunction .
Case Study 2: Cancer Research
Another research initiative explored the compound's effects on cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
